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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of

Onradivir (ZSP1273) and its analogues as potent inhibitors of the influenza A virus. Onradivir
is a novel antiviral agent that targets the polymerase basic protein-2 (PB2) subunit of the viral

RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the virus's replication cycle.

Understanding the relationship between the chemical structure of these compounds and their

biological activity is paramount for the development of next-generation influenza therapeutics

with improved efficacy and resistance profiles.

Mechanism of Action: Inhibition of the "Cap-
Snatching" Process
Onradivir and its analogues exert their antiviral effect by inhibiting the "cap-snatching"

mechanism of the influenza virus.[1] The viral RdRp, a heterotrimeric complex composed of the

PA, PB1, and PB2 subunits, initiates the transcription of its genome by cleaving the 5' cap from

host pre-mRNAs.[2] This capped RNA fragment is then used as a primer to synthesize viral

mRNA. The PB2 subunit is responsible for recognizing and binding to the 7-methylguanosine

(m7G) cap of the host pre-mRNA.[2] By binding to a highly conserved pocket on the PB2

subunit, Onradivir and its analogues competitively inhibit this interaction, thereby preventing

the initiation of viral transcription and subsequent replication.[3]
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Figure 1. Mechanism of influenza virus cap-snatching and inhibition by Onradivir.

Structural Activity Relationship (SAR) of Onradivir
Analogues
The development of Onradivir has been informed by SAR studies on its structural analogue,

Pimodivir (VX-787). Research has focused on modifying key structural components of these

molecules to enhance their antiviral potency, improve their pharmacokinetic profiles, and

overcome potential resistance.

Core Scaffold Modifications
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Pimodivir, a known PB2 inhibitor, serves as a foundational scaffold for the design of new

analogues. Studies have explored bioisosteric replacements for the 7-azaindole core of

Pimodivir. For instance, the substitution with a 5,7-difluoroindole moiety has been shown to

yield potent and metabolically stable inhibitors.[4] This modification addresses the potential for

metabolism by aldehyde oxidase, a drawback observed with some earlier inhibitors of this

class.[4]

Side Chain and Linker Modifications
Exploration of the chemical space around the core scaffold has led to the identification of novel

derivatives with significant anti-influenza activity. For example, the synthesis of

thienopyrimidine derivatives has resulted in compounds with antiviral activities in the low

nanomolar range, comparable to Pimodivir.[3]

Furthermore, the design of analogues containing a 2,3-dihydro-imidazopyridine fragment has

been investigated to expand the chemical diversity and improve the pharmacokinetic properties

of Pimodivir.[5] While these initial analogues showed slightly reduced activity compared to the

parent compound, they exhibited good metabolic stability.[5]

Quantitative Data Summary
The following tables summarize the quantitative data for Onradivir analogues, comparing their

in vitro activity and binding affinity.

Table 1: In Vitro Antiviral Activity of Onradivir Analogues
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[4]
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Table 2: Binding Affinity of Onradivir Analogues to the PB2 Subunit
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Compound KD (µM) Reference

Pimodivir (VX-787) 0.152 [5]

Comp. I 1.398 [5]

Comp. II 1.670 [5]

Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the in vitro antiviral activity of the compounds by measuring the

inhibition of virus-induced cell death.

Methodology:

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and

cultured until a confluent monolayer is formed.[6]

Virus Infection: The cells are infected with an influenza A virus strain (e.g., A/Puerto

Rico/8/34 H1N1) at a predetermined multiplicity of infection (MOI).[3]

Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.

[6] A positive control (e.g., another known antiviral) and a negative control (no compound)

are included.

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that

allows for the development of CPE in the virus control wells (typically 48-72 hours).[6]

CPE Assessment: The extent of CPE is observed microscopically.[7] Cell viability can be

quantified using a colorimetric assay such as the MTT assay, which measures the metabolic

activity of living cells.[6]

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits the

viral CPE by 50%, is calculated from the dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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